Benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo(4,5-d)pyrimidin-2-yl)-
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Overview
Description
Benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo(4,5-d)pyrimidin-2-yl)- is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a triazolopyrimidine ring system. The presence of both amino and oxo groups in the triazolopyrimidine ring imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
The synthesis of benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo(4,5-d)pyrimidin-2-yl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzimidazole with malononitrile in the presence of a base can yield the triazolopyrimidine intermediate . This intermediate is then further functionalized to introduce the benzoic acid moiety, often through coupling reactions involving benzoic acid derivatives .
Chemical Reactions Analysis
Benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo(4,5-d)pyrimidin-2-yl)- undergoes various chemical reactions due to the presence of multiple reactive sites. Common reactions include:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The oxo group can be reduced to hydroxyl derivatives using reducing agents like sodium borohydride.
Scientific Research Applications
This compound has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo(4,5-d)pyrimidin-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo(4,5-d)pyrimidin-2-yl)- can be compared with other triazolopyrimidine derivatives, such as:
Benzoic acid, 4-(2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl): This compound has a similar core structure but differs in the substitution pattern, which can lead to different chemical and biological properties.
3-(5-Amino-7-oxo-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidin-2-yl)-N-benzylbenzamide:
The uniqueness of benzoic acid, 4-(5-amino-3,7-dihydro-7-oxo-2H-1,2,3-triazolo(4,5-d)pyrimidin-2-yl)- lies in its specific substitution pattern and the presence of both amino and oxo groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
38065-07-5 |
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Molecular Formula |
C11H8N6O3 |
Molecular Weight |
272.22 g/mol |
IUPAC Name |
4-(5-amino-7-oxo-6H-triazolo[4,5-d]pyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C11H8N6O3/c12-11-13-8-7(9(18)14-11)15-17(16-8)6-3-1-5(2-4-6)10(19)20/h1-4H,(H,19,20)(H3,12,13,14,16,18) |
InChI Key |
KSUYFZWDGGARJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2N=C3C(=O)NC(=NC3=N2)N |
Origin of Product |
United States |
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